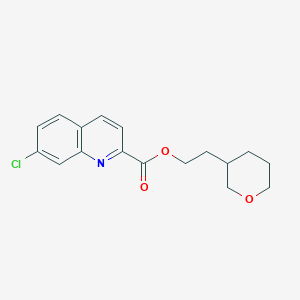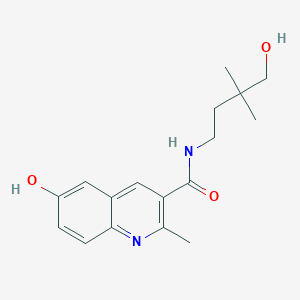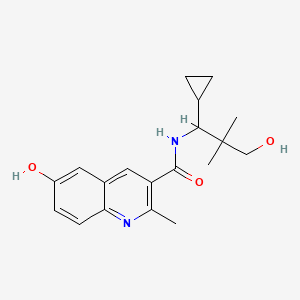
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide, also known as HPP-4382, is a chemical compound that has been studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the inhibition of various enzymes and signaling pathways involved in disease progression. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and cell growth. Inflammation research has shown that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide inhibits the activation of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the infiltration of immune cells into inflamed tissues. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has also been shown to have low toxicity in preclinical studies. However, the limitations of using N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
Future Directions
For research on N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide include further preclinical studies to investigate its therapeutic potential in various diseases.
Synthesis Methods
The synthesis of N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide involves the reaction of 3-(3-hydroxyphenyl)propanoic acid with 6-hydroxy-1-indanone in the presence of a coupling reagent. The resulting product is then purified through column chromatography to yield N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide. This synthesis method has been optimized to produce high yields of pure N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide.
Scientific Research Applications
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated that N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
properties
IUPAC Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-14-3-1-2-12(10-14)4-9-18(22)19-17-8-6-13-5-7-15(21)11-16(13)17/h1-3,5,7,10-11,17,20-21H,4,6,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGDVNRDOKSAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)CCC3=CC(=CC=C3)O)C=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-hydroxy-2,3-dihydro-1H-inden-1-yl)-3-(3-hydroxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Chloro-3-methylphenyl)sulfanylmethyl]oxan-4-ol](/img/structure/B7435163.png)
![2-(2-Ethoxyphenyl)-4-[1-(3-methoxypropyl)triazol-4-yl]-1,3-thiazole](/img/structure/B7435167.png)
![methyl 2-[(3S)-2-propanoyl-3,4-dihydro-1H-isoquinolin-3-yl]acetate](/img/structure/B7435168.png)
![(1R,2R)-2-[4-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]triazol-1-yl]cyclopentan-1-ol](/img/structure/B7435177.png)
![4-[[(2R)-2-amino-3-phenylmethoxypropanoyl]amino]-N,3-dimethylbenzamide](/img/structure/B7435187.png)
![1-[(4-Methylpyridin-3-yl)methyl]indole-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B7435197.png)

![N-[(1,1-dioxothiolan-3-yl)methyl]-4-pyrazin-2-ylpyrimidin-2-amine](/img/structure/B7435215.png)
![1-[(2-Aminopyrimidin-4-yl)-methylamino]-3-[4-(trifluoromethyl)phenoxy]propan-2-ol](/img/structure/B7435227.png)

![6-hydroxy-N-[[1-(2-hydroxyethyl)cyclopentyl]methyl]-2-methylquinoline-3-carboxamide](/img/structure/B7435257.png)
![6-hydroxy-2-methyl-N-[1-(oxolan-3-yloxy)propan-2-yl]quinoline-3-carboxamide](/img/structure/B7435261.png)
![N-[4-(2,2-dimethylpropanoyl)phenyl]-1,9-dioxaspiro[5.5]undecane-4-carboxamide](/img/structure/B7435268.png)